Cas no 942997-83-3 (benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate)

ベンジル4-(4-フルオロフェニル)メチル-4-ヒドロキシピペリジン-1-カルボキシレートは、ピペリジン骨格にヒドロキシル基とフルオロフェニルメチル基を有する有機化合物です。この化合物の特徴的な構造は、医薬品中間体としての応用可能性を示唆しており、特に中枢神経系標的化合物の合成前駆体として有用です。4位のヒドロキシル基はさらなる修飾が可能な官能基として機能し、フルオロフェニル基は脂溶性と代謝安定性の向上に寄与します。カルバメート保護基を有するため、選択的な脱保護が可能であり、多段階合成における利便性が期待されます。

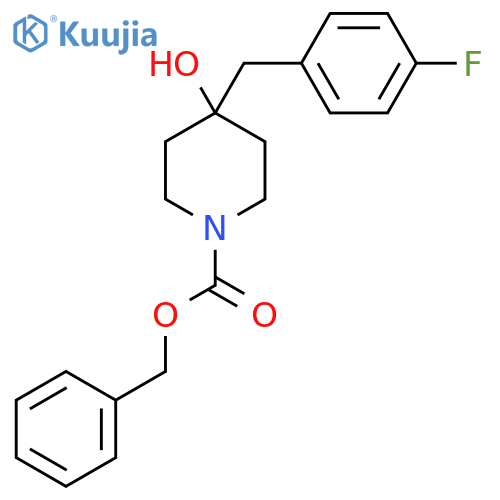

942997-83-3 structure

商品名:benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate

benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-28297547

- HIIPEABZGVCLSH-UHFFFAOYSA-N

- SCHEMBL3076541

- 4-(4-Fluoro-benzyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester

- benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate

- 942997-83-3

- benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate

-

- インチ: 1S/C20H22FNO3/c21-18-8-6-16(7-9-18)14-20(24)10-12-22(13-11-20)19(23)25-15-17-4-2-1-3-5-17/h1-9,24H,10-15H2

- InChIKey: HIIPEABZGVCLSH-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)CC1(CCN(C(=O)OCC2C=CC=CC=2)CC1)O

計算された属性

- せいみつぶんしりょう: 343.15837173g/mol

- どういたいしつりょう: 343.15837173g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 423

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 49.8Ų

benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28297547-1.0g |

benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |

942997-83-3 | 95.0% | 1.0g |

$414.0 | 2025-03-19 | |

| Enamine | EN300-28297547-0.05g |

benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |

942997-83-3 | 95.0% | 0.05g |

$348.0 | 2025-03-19 | |

| Enamine | EN300-28297547-0.25g |

benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |

942997-83-3 | 95.0% | 0.25g |

$381.0 | 2025-03-19 | |

| Enamine | EN300-28297547-10g |

benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |

942997-83-3 | 10g |

$1778.0 | 2023-09-07 | ||

| Enamine | EN300-28297547-0.1g |

benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |

942997-83-3 | 95.0% | 0.1g |

$364.0 | 2025-03-19 | |

| Enamine | EN300-28297547-2.5g |

benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |

942997-83-3 | 95.0% | 2.5g |

$810.0 | 2025-03-19 | |

| Enamine | EN300-28297547-10.0g |

benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |

942997-83-3 | 95.0% | 10.0g |

$1778.0 | 2025-03-19 | |

| Enamine | EN300-28297547-0.5g |

benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |

942997-83-3 | 95.0% | 0.5g |

$397.0 | 2025-03-19 | |

| Enamine | EN300-28297547-5.0g |

benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |

942997-83-3 | 95.0% | 5.0g |

$1199.0 | 2025-03-19 | |

| Enamine | EN300-28297547-5g |

benzyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |

942997-83-3 | 5g |

$1199.0 | 2023-09-07 |

benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

942997-83-3 (benzyl 4-(4-fluorophenyl)methyl-4-hydroxypiperidine-1-carboxylate) 関連製品

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬